molecular formula C22H28N6O B15121487 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

Cat. No.: B15121487
M. Wt: 392.5 g/mol
InChI Key: JMPUWJYJUHZVEH-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a complex organic compound featuring a pyridine ring, piperazine, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine-Piperazine Intermediate: The reaction between pyridine and piperazine under controlled conditions to form the pyridine-piperazine intermediate.

    Alkyne Addition: The addition of a but-2-yn-1-yl group to the intermediate, often facilitated by a palladium-catalyzed coupling reaction.

    Piperidine Attachment:

    Pyrimidine Formation: The final step involves the formation of the pyrimidine ring, typically through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders, such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: A compound with similar piperazine moiety, studied for its affinity to alpha1-adrenergic receptors.

Uniqueness

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is unique due to its specific combination of pyridine, piperazine, and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine

InChI

InChI=1S/C22H28N6O/c1-2-9-23-21(6-1)27-17-15-26(16-18-27)12-3-4-19-29-20-7-13-28(14-8-20)22-24-10-5-11-25-22/h1-2,5-6,9-11,20H,7-8,12-19H2

InChI Key

JMPUWJYJUHZVEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC=CC=N4

Origin of Product

United States

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